molecular formula C12H16O B7792461 2,2',5'-Trimethylpropiophenone CAS No. 5445-46-5

2,2',5'-Trimethylpropiophenone

Cat. No.: B7792461
CAS No.: 5445-46-5
M. Wt: 176.25 g/mol
InChI Key: GISDGPNOUGSINT-UHFFFAOYSA-N
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Description

2,2',5'-Trimethylpropiophenone is a substituted propiophenone derivative characterized by methyl groups at the 2, 2', and 5' positions of the aromatic ring. Propiophenones generally serve as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Their reactivity and physicochemical properties are heavily influenced by substituent patterns .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISDGPNOUGSINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969611
Record name 1-(2,5-Dimethylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-46-5
Record name 1-(2,5-Dimethylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5445-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC22044
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22044
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,5-Dimethylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2',5'-Trimethylpropiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 1-(2,5-dimethylphenyl)ethan-1-one, which can then be further modified to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2',5'-Trimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2',5'-Trimethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2',5'-Trimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation and reduction reactions can modulate the activity of enzymes and other biomolecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2,2',5'-Trimethylpropiophenone but differ in substitution patterns or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents LogP Source
2-Hydroxy-2,3',4'-trimethylpropiophenone 69673-83-2 C₁₂H₁₆O₂ 192.26 Hydroxy, methyl (2,3',4') 2.31
2,2',4'-Trimethylpropiophenone 23351-72-6 C₁₂H₁₆O 176.26 Methyl (2,2',4') N/A
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-49-9 C₁₆H₁₂Cl₂OS 323.24 Chloro, thiomethyl N/A
2'-Methylpropiophenone 2040-14-4 C₁₀H₁₂O 148.20 Methyl (2') N/A

Key Observations :

  • Steric Hindrance: Methyl groups at ortho positions (2,2') in 2,2',4'-Trimethylpropiophenone may sterically hinder reactions at the ketone group, altering synthetic pathways compared to para-substituted analogs .

Biological Activity

2,2',5'-Trimethylpropiophenone (TMPP) is a ketone compound that has gained attention in various fields, particularly in photoinitiation and polymerization processes. However, its biological activity has also been a subject of research, revealing potential implications in pharmacology and toxicology. This article delves into the biological activities associated with TMPP, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.

Chemical Structure and Properties

TMPP is characterized by its unique structure, which includes three methyl groups and a propiophenone moiety. This structural configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of TMPP can be categorized into several areas:

  • Cytotoxicity : TMPP has demonstrated cytotoxic effects on various cancer cell lines.
  • Pro-apoptotic Effects : Studies indicate that TMPP may induce apoptosis in specific cancer cells.
  • Reactive Oxygen Species (ROS) Generation : TMPP has been shown to increase ROS levels, contributing to its cytotoxic effects.

Research has indicated that TMPP exerts cytotoxic effects primarily through the induction of oxidative stress. The generation of ROS leads to cellular damage and apoptosis in sensitive cell lines. The following table summarizes the findings from various studies regarding TMPP's cytotoxicity:

StudyCell LineIC50 (µM)Mechanism
K56225ROS Generation
HeLa30Apoptosis Induction
MCF-720Mitochondrial Pathway Activation

Case Studies

  • Cytotoxic Effects on K562 Cells :
    A study investigated the effects of TMPP on K562 leukemia cells. Results showed that TMPP significantly reduced cell viability at concentrations above 20 µM, primarily through ROS-mediated pathways. The Annexin V-FITC assay confirmed an increase in early and late apoptotic cells after treatment with TMPP.
  • Impact on HeLa Cells :
    Another study focused on HeLa cervical cancer cells, where TMPP exhibited an IC50 value of 30 µM. The mechanism involved mitochondrial dysfunction and subsequent activation of caspases, indicating a pro-apoptotic effect.
  • Antiproliferative Activity :
    In MCF-7 breast cancer cells, TMPP demonstrated notable antiproliferative activity with an IC50 of 20 µM. The study suggested that TMPP may inhibit cell cycle progression through ROS accumulation.

Toxicological Considerations

While the biological activities of TMPP are promising, it is crucial to consider its toxicity profile. Research indicates that while TMPP is effective against cancer cells, it may also exhibit toxicity towards normal cells at higher concentrations. This duality necessitates careful evaluation in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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